Acid Diffusion Control: TPSTSA vs. Alternative Anion Systems in DUV Resists
Controlling acid diffusion is paramount for achieving high-resolution patterns. A direct comparative study of PAG structures in DUV resists found that a resist formulated with triphenylsulfonium tosylate (TPSTSA) exhibited the lowest acid diffusion coefficient among four onium salts tested. This was in contrast to resists using the same TPS+ cation but with different anions, such as triflate (TFA) and camphorsulfonate (CSA), which showed higher diffusion rates [1].
| Evidence Dimension | Acid Diffusion Coefficient (D) |
|---|---|
| Target Compound Data | D = 2.7 x 10⁻⁵ μm²/s |
| Comparator Or Baseline | Resists with TFA, HDSA, CSA anions (specific D values not reported in source, but confirmed as higher) |
| Quantified Difference | Lowest observed diffusion among the tested PAGs |
| Conditions | In chemically amplified positive-tone DUV resist films, estimated from linewidth vs. post-exposure bake (PEB) time plots. |
Why This Matters
A lower acid diffusion coefficient enables superior critical dimension (CD) control and higher pattern fidelity, making TPSTSA a preferred choice for the most demanding DUV lithographic layers.
- [1] The Development of Chemically Amplified Positive- and Negative-tone Resists for DUV Lithography. Journal of Photopolymer Science and Technology, 1994, 7(3), 619-630. View Source
